molecular formula C18H18N4O B11025657 3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one

3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one

Cat. No.: B11025657
M. Wt: 306.4 g/mol
InChI Key: BEJDUHQGFCPBSU-UHFFFAOYSA-N
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Description

3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one is a heterocyclic compound with a complex structure that includes an imidazo[1,5-b]cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-b]cinnoline core, followed by functionalization to introduce the amino and phenyl groups.

    Formation of the Imidazo[1,5-b]cinnoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group at the desired position.

    Functionalization with Phenyl and Dimethyl Groups: This can be achieved through various substitution reactions, often using reagents like phenyl halides and dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be used to modify the imidazo[1,5-b]cinnoline core, potentially altering its electronic properties.

    Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

3-amino-7,7-dimethyl-1-phenyl-6,8-dihydroimidazo[1,5-b]cinnolin-9-one

InChI

InChI=1S/C18H18N4O/c1-18(2)9-13-12(15(23)10-18)8-14-16(11-6-4-3-5-7-11)20-17(19)22(14)21-13/h3-8H,9-10H2,1-2H3,(H2,19,20)

InChI Key

BEJDUHQGFCPBSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C(=O)C1)C

Origin of Product

United States

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